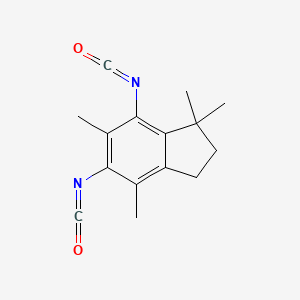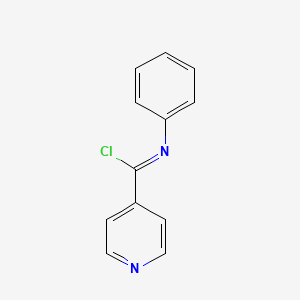![molecular formula C25H37N3O3 B12543978 Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- CAS No. 845791-22-2](/img/structure/B12543978.png)
Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- is a complex organic compound that features a morpholine ring, an oxazole ring, and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- typically involves multiple steps, including the formation of the morpholine ring, the oxazole ring, and the attachment of the phenylmethyl group. One common method involves the cyclization of amino alcohols and α-haloacid chlorides, followed by coupling and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The dehydration of diethanolamine with concentrated sulfuric acid is a common industrial method for producing morpholine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to the formation of reduced morpholine compounds.
Aplicaciones Científicas De Investigación
Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring.
Oxazole: Contains only the oxazole ring without additional substituents.
Phenylmethyl derivatives: Compounds with a phenylmethyl group attached to different core structures.
Uniqueness
Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- is unique due to its combination of morpholine, oxazole, and phenylmethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to simpler analogs.
Propiedades
Número CAS |
845791-22-2 |
|---|---|
Fórmula molecular |
C25H37N3O3 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
4-[4-benzyl-2-(1-morpholin-4-ylheptyl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C25H37N3O3/c1-2-3-4-8-11-23(27-12-16-29-17-13-27)24-26-22(20-21-9-6-5-7-10-21)25(31-24)28-14-18-30-19-15-28/h5-7,9-10,23H,2-4,8,11-20H2,1H3 |
Clave InChI |
WYNBENCQSZOLBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C1=NC(=C(O1)N2CCOCC2)CC3=CC=CC=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)
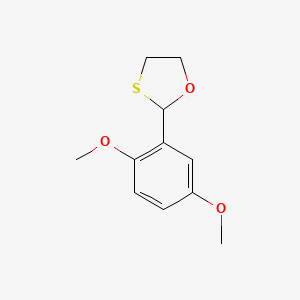

![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)
![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)

![3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one](/img/structure/B12543931.png)
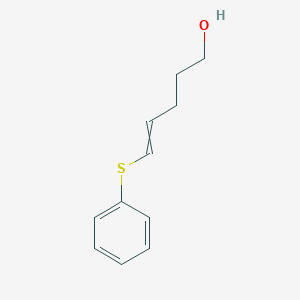
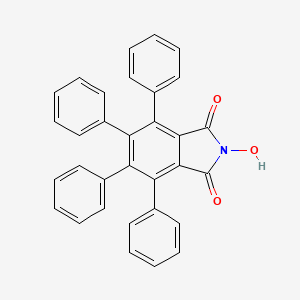
![2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12543948.png)


